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Compound of Interest

Compound Name: 7-Bromoquinolin-3-amine

Cat. No.: B594695

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 7-Bromoquinolin-3-amine, a compound of interest for researchers, scientists, and
professionals in drug development. Due to the limited availability of direct experimental spectra
for this specific molecule, this guide presents predicted data based on the analysis of
structurally similar compounds. The methodologies for obtaining such data are also detailed.

Molecular Structure and Properties

7-Bromogquinolin-3-amine is a heterocyclic aromatic compound with the molecular formula
CoH7BrN2. The structure consists of a quinoline core with a bromine atom substituted at the 7-
position and an amine group at the 3-position. The molecular weight of this compound is
approximately 223.07 g/mol .[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 7-Bromoquinolin-3-amine. These predictions are
derived from the known spectroscopic data of related compounds, including 3-aminoquinoline,
7-bromoquinoline, and other substituted quinolines.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR): The *H NMR spectrum is expected to show distinct signals for the five
aromatic protons and the two amine protons. The chemical shifts are influenced by the
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electron-donating effect of the amino group and the electron-withdrawing effect of the bromine
atom and the quinoline nitrogen.

Table 1: Predicted *H NMR Chemical Shifts for 7-Bromoquinolin-3-amine

Predicted Chemical Shift

Proton Multiplicity
(3, ppm)

H-2 ~8.6 - 8.8 S

H-4 ~7.2-74 S

H-5 ~7.9-8.1 d

H-6 ~7.4-7.6 dd

H-8 ~8.0-8.2 d

-NH:2 ~45-55 brs

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet. Chemical shifts are
referenced to TMS (& = 0.00 ppm). Predicted values are based on data from analogous
compounds.[2]

13C NMR (Carbon-13 NMR): The 3C NMR spectrum is predicted to show nine distinct signals
for the carbon atoms of the quinoline ring.

Table 2: Predicted 13C NMR Chemical Shifts for 7-Bromoquinolin-3-amine

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b594695?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_6_8_Dibromoquinolin_3_amine_A_Technical_Overview.pdf
https://www.benchchem.com/product/b594695?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Carbon Predicted Chemical Shift (8, ppm)
C-2 ~145 - 148
C-3 ~138 - 142
C-4 ~118 - 122
C-4a ~127 - 130
C-5 ~128 - 131
C-6 ~129 - 132
C-7 ~120-124
C-8 ~126 - 129
C-8a ~146 - 149

Chemical shifts are referenced to TMS (& = 0.00 ppm). Predicted values are based on data
from analogous compounds.[2]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional
groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands for 7-Bromoquinolin-3-amine
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Functional Group

Vibration

Predicted Wavenumber
(cm™)

Asymmetric & Symmetric

N-H (Amine) Stretch 3450 - 3250 (two bands)
C-H (Aromatic) Stretch 3100 - 3000

C=C, C=N (Aromaitic) Stretch 1620 - 1450

N-H (Amine) Bend 1650 - 1580

C-N Stretch 1335 - 1250

C-Br Stretch 700 - 500

Predicted values are based on typical IR absorptions for aromatic amines and bromo-aromatic

compounds.[2][3][4]

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular

weight of the compound. A key feature will be the isotopic pattern of bromine.

Table 4: Predicted Mass Spectrometry Data for 7-Bromoquinolin-3-amine

ml/z

lon

Comments

222224

[M]*

Molecular ion peak, showing
the characteristic M and M+2
isotopic pattern for a
compound with one bromine
atom in an approximate 1:1

ratio.

143

[M - Br]*

Fragment corresponding to the

loss of the bromine atom.

116

[CsHeN]*

Further fragmentation, possibly
loss of HCN from the quinoline

fragment.
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m/z = mass-to-charge ratio. Predicted fragmentation is based on the principles of mass
spectrometry for similar structures.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
described above.

NMR Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of the sample for tH NMR and 20-30 mg for
13C NMR.

o Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated
solvent (e.g., DMSO-ds or CDCIs) in a clean, dry NMR tube.

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

o Data Acquisition: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400
MHz or higher). For 3C NMR, a proton-decoupled spectrum is typically acquired to simplify
the spectrum to single lines for each carbon.

» Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier
transform to obtain the frequency-domain spectrum. Phase and baseline corrections are
applied to obtain the final spectrum.

IR Spectroscopy

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly used. A small amount of the sample is placed directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.

e Background Spectrum: A background spectrum of the empty sample holder (or pure KBr
pellet) is recorded.

o Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded.
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o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum.

Mass Spectrometry

o Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe or after separation by Gas Chromatography (GC-MS) or Liquid
Chromatography (LC-MS).

« lonization: Electron lonization (El) is a common technique for volatile compounds, which
bombards the sample with high-energy electrons to create a molecular ion and fragment
ions. For less volatile or thermally labile compounds, soft ionization techniques like
Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI) are
used.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and the data is presented as a mass spectrum,
which is a plot of relative abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship of the spectroscopic data in structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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